molecular formula C12H23N3O B15259335 N-[(1R,4r)-4-methylcyclohexyl]piperazine-1-carboxamide

N-[(1R,4r)-4-methylcyclohexyl]piperazine-1-carboxamide

Cat. No.: B15259335
M. Wt: 225.33 g/mol
InChI Key: FVGMIGQAMXHMJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1R,4r)-4-Methylcyclohexyl]piperazine-1-carboxamide (CAS: 1601746-13-7) is a piperazine carboxamide derivative featuring a stereospecific 4-methylcyclohexyl substituent. Its molecular formula is C₁₃H₂₄N₂O, with a molecular weight of 224.34 g/mol . The compound’s structure comprises a piperazine ring linked via a carboxamide group to a trans-4-methylcyclohexyl moiety, where the (1R,4r) configuration confers distinct stereochemical properties. This stereochemistry may influence its physicochemical behavior, such as solubility and lipophilicity, as well as its interactions with biological targets .

Properties

Molecular Formula

C12H23N3O

Molecular Weight

225.33 g/mol

IUPAC Name

N-(4-methylcyclohexyl)piperazine-1-carboxamide

InChI

InChI=1S/C12H23N3O/c1-10-2-4-11(5-3-10)14-12(16)15-8-6-13-7-9-15/h10-11,13H,2-9H2,1H3,(H,14,16)

InChI Key

FVGMIGQAMXHMJV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC(=O)N2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,4r)-4-methylcyclohexyl]piperazine-1-carboxamide typically involves the reaction of 4-methylcyclohexylamine with piperazine-1-carboxylic acid under controlled conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond . The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(1R,4r)-4-methylcyclohexyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert the amide group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1R,4r)-4-methylcyclohexyl]piperazine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1R,4r)-4-methylcyclohexyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic pathways . Molecular docking studies have shown that the compound can form stable complexes with target proteins, suggesting its potential as a lead compound in drug discovery .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
N-[(1R,4r)-4-Methylcyclohexyl]piperazine-1-carboxamide 4-Methylcyclohexyl (trans) 224.34 Not reported Aliphatic cyclohexyl group; stereospecific (1R,4r) configuration
A3 (Fluorophenyl derivative) 4-Fluorophenyl 410.43 196.5–197.8 Aromatic substituent; higher molecular weight; moderate yield (57.3%)
A6 (Chlorophenyl derivative) 4-Chlorophenyl 426.88 189.8–191.4 Electron-withdrawing substituent; comparable melting point to A3
BCTC (TRPM8 inhibitor) 4-tert-Butylphenyl 387.91 Not reported Potent TRPM8 inhibition; bulkier tert-butyl group enhances hydrophobic interactions
CPIPC (Indazole derivative) 1H-Indazol-6-yl 384.83 Not reported Heterocyclic substituent; potential TRPV1 modulation
D3R-Selective ligands (e.g., 8j) 2,3-Dichlorophenyl linker ~500 (varies) Not reported Carboxamide critical for D3R selectivity (>1000-fold over D2R)

Key Observations:

Substituent Type: The target compound’s 4-methylcyclohexyl group is aliphatic and stereospecific, contrasting with aromatic substituents (e.g., fluorophenyl in A3 or chlorophenyl in A6). Heterocyclic substituents (e.g., indazole in CPIPC) may offer distinct binding interactions with targets like TRPV1, whereas the cyclohexyl group could favor steric complementarity in hydrophobic pockets .

Stereochemical Influence :

  • The (1R,4r) configuration in the target compound mirrors the stereochemical precision seen in dopamine D3 receptor ligands (e.g., 8j), where chirality significantly impacts receptor selectivity .

Physicochemical Properties :

  • A3 and A6 (fluorophenyl/chlorophenyl derivatives) exhibit melting points >185°C, typical for crystalline aromatic carboxamides. The target compound’s aliphatic substituent may reduce crystallinity, though melting point data are unavailable .

Q & A

Q. What are the key synthetic steps and optimization strategies for N-[(1R,4r)-4-methylcyclohexyl]piperazine-1-carboxamide?

The synthesis involves multi-step organic reactions, starting with the formation of the piperazine-carboxamide core. Critical steps include:

  • Coupling Reactions : Reacting a substituted cyclohexylamine with a piperazine-1-carboxylic acid derivative using coupling agents like EDC/HOBt .
  • Stereochemical Control : Optimizing reaction temperature (-10°C to 25°C) and chiral catalysts to preserve the (1R,4r) configuration .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/water mixtures . Yield optimization focuses on solvent choice (DMF or THF) and stoichiometric ratios (1:1.2 for amine:carboxylic acid) .

Q. How is the purity and structural integrity of the compound validated post-synthesis?

Analytical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm proton environments and carbon assignments .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., m/z 296.223 [M+H]⁺) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How can stereochemical discrepancies in the (1R,4r) configuration be resolved?

Confirming stereochemistry requires:

  • X-ray Crystallography : Single-crystal analysis to determine absolute configuration, as demonstrated for analogous piperazine derivatives .
  • Circular Dichroism (CD) : Comparing experimental CD spectra with computational predictions (TD-DFT) .
  • Chiral HPLC : Using cellulose-based columns to separate enantiomers and validate optical purity .

Q. What methodologies address contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions or compound stability. Strategies include:

  • Dose-Response Curves : Replicating assays with standardized protocols (e.g., fixed incubation times, serum-free media) .
  • Stability Profiling : Assessing compound integrity in PBS or cell lysates via LC-MS over 24 hours .
  • Target Validation : siRNA knockdown or CRISPR-Cas9 to confirm on-target effects .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

SAR studies involve:

  • Analog Synthesis : Modifying the cyclohexyl (e.g., fluorination at C4) or piperazine (e.g., N-methylation) groups .
  • Biological Screening : Testing analogs in enzyme inhibition assays (e.g., kinase or GPCR targets) .
  • Computational Docking : Using AutoDock Vina to predict binding modes and prioritize substituents .

Q. What strategies improve aqueous solubility for in vivo studies?

Approaches include:

  • Salt Formation : Hydrochloride or citrate salts to enhance polarity .
  • Co-Solvents : Using PEG-400 or cyclodextrins in formulations .
  • Prodrug Design : Introducing phosphate or ester groups for hydrolytic activation .

Methodological Challenges and Solutions

Q. How are reaction intermediates characterized when spectral data overlap?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
  • Isotopic Labeling : Synthesizing ¹³C-labeled intermediates to track carbon connectivity .

Q. What computational tools predict metabolic stability of the compound?

  • ADMET Predictors : Software like Schrödinger’s QikProp to estimate hepatic clearance and CYP450 interactions .
  • Metabolite ID : LC-MS/MS with human liver microsomes to identify oxidative metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.